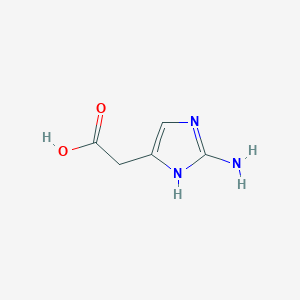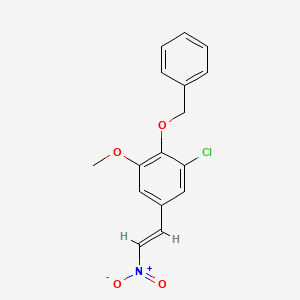
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C13H12O4 . It is also known by its CAS Registry Number: 92075-69-9 .
Synthesis Analysis
A rigid phenylalanine analogue, 2-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2-carboxylic acid, was obtained as the sole amino acid product from a Strecker reaction with 1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-one .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ILMCRZOMKCLIFZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Photochemical Properties
1,2,3,4-Tetrahydro-1,4-methanonaphthalene derivatives have been studied for their photochemical properties. Morrison and Nylund (1976) investigated the irradiation of 2-methylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene in acidic methanol, leading to novel anti-Markovnikov addition of methanol across the methylene double bond. This highlights its potential in photochemical reactions and synthetic chemistry (Morrison & Nylund, 1976).
Synthesis and Stereochemical Analysis
The synthesis and stereochemical analysis of certain 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives, particularly as analogues of phenylalanine, have been a subject of research. Layton et al. (1984) synthesized and analyzed the structure of a rigid phenylalanine analogue, providing insights into the stereochemistry and potential applications in medicinal chemistry (Layton et al., 1984).
Propriétés
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-12(15)10-8-5-9(11(10)13(16)17)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJPIDUSFJPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3=CC=CC=C23)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376292 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid | |
CAS RN |
92075-69-9 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



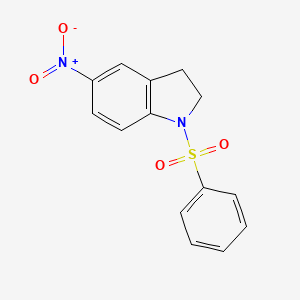


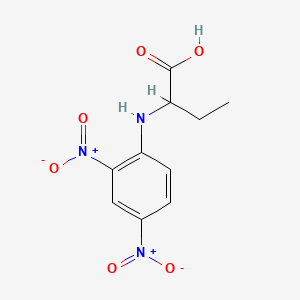



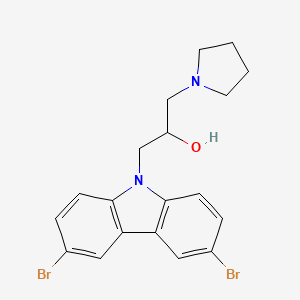

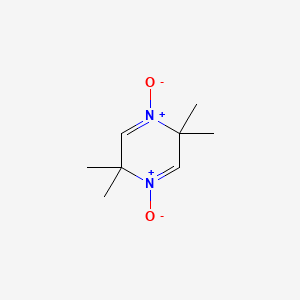

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)
